What are the physical properties of 2-tributylstannylbenzo[b]thiophene?
What are the physical properties of 2-tributylstannylbenzo[b]thiophene?
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-Tributylstannylbenzo[b]thiophene
Introduction
2-Tributylstannylbenzo[b]thiophene, also known as benzo[b]thien-2-yltributylstannane, is a specialized organometallic reagent with significant utility in modern organic synthesis. As a member of the organostannane family, its primary role is to serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.
The benzo[b]thiophene moiety is a key structural motif found in numerous pharmaceuticals, agrochemicals, and materials with valuable electronic properties.[3] The ability to selectively introduce this heterocycle into a target structure makes 2-tributylstannylbenzo[b]thiophene an invaluable tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its physical properties, spectroscopic signature, synthesis, and core applications, intended for researchers and professionals in drug development and chemical sciences.
Physicochemical and Computational Properties
2-Tributylstannylbenzo[b]thiophene is a dense, high-boiling liquid under standard conditions.[4][5] Its stability to air and moisture is a notable advantage over other reactive organometallic reagents, facilitating easier handling and storage.[2] However, like all organotin compounds, it is highly toxic and requires careful handling in a controlled laboratory environment.[4]
Quantitative physical and computational properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₂SSn | [4][6] |
| Molecular Weight | 423.24 g/mol | [4][6] |
| Physical Form | Liquid | [4][5] |
| Density | 1.184 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.5637 | [4][5] |
| Boiling Point | 440.1 ± 37.0 °C (Predicted) | [5][7] |
| Flash Point | 220 °C | [6] |
| Storage Temperature | 2-8°C | [4][5] |
| Topological Polar Surface Area | 28.2 Ų | [6][8] |
| Rotatable Bond Count | 10 | [6][8] |
| CAS Number | 148961-88-0 | [4] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will be dominated by the signals from the three n-butyl groups attached to tin, appearing as complex multiplets in the aliphatic region (~0.9-1.6 ppm). The protons on the benzo[b]thiophene ring will appear in the aromatic region (~7.3-7.9 ppm).[9] The proton at the C3 position of the thiophene ring is expected to be a singlet or a finely coupled doublet, while the four protons on the benzene ring will show a more complex splitting pattern.
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¹³C NMR : The spectrum will show four distinct signals for the butyl group carbons. The carbons of the benzo[b]thiophene core will appear in the aromatic region, with the carbon directly attached to the tin atom (C2) showing characteristic coupling to the tin isotopes.
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¹¹⁹Sn NMR : This is the most definitive NMR experiment for tin-containing compounds. A single resonance is expected, with a chemical shift characteristic of tetraorganostannanes.
-
-
Mass Spectrometry (MS) :
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The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the multiple stable isotopes of tin. The exact mass is calculated to be 424.124675 g/mol .[6][8] Fragmentation will likely involve the loss of butyl groups (a loss of 57 Da) and cleavage of the tin-heterocycle bond.
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Synthesis and Handling
The most common and direct synthesis of 2-tributylstannylbenzo[b]thiophene involves the lithiation of the parent heterocycle followed by quenching with a tributyltin electrophile. This approach leverages the acidity of the proton at the C2 position of the benzo[b]thiophene ring.
Experimental Protocol: Synthesis
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Preparation : To a flame-dried, argon-purged Schlenk flask, add anhydrous benzo[b]thiophene (1.0 equivalent) and dry tetrahydrofuran (THF).
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Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may change color, indicating the formation of the lithiated species. Stir for 1 hour at this temperature.
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Stannylation : To the cold solution, add tributyltin chloride (1.1 equivalents) dropwise.
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Workup : Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction & Purification : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the final liquid product.
Caption: Synthetic workflow for 2-tributylstannylbenzo[b]thiophene.
Reactivity and Applications: The Stille Cross-Coupling Reaction
The primary utility of 2-tributylstannylbenzo[b]thiophene is as a substrate in the Stille cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate. It is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in late-stage functionalization during the synthesis of complex molecules.
In this context, the tributylstannyl group acts as a transferable "benzo[b]thiophene" nucleophile, which couples with an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate (R-X).
The catalytic cycle involves three key steps:
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Oxidative Addition : The active Pd(0) catalyst inserts into the R-X bond, forming a Pd(II) complex.
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Transmetalation : The benzo[b]thiophene group is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. This is typically the rate-determining step.[2]
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Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product (R-benzo[b]thiophene) and regenerating the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
2-Tributylstannylbenzo[b]thiophene is classified as a hazardous substance. It is acutely toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[4]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[4][5]
-
Disposal : All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations.
References
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2-(Tri-n-butylstannyl)thiophene | C16H30SSn | CID 2779373 - PubChem. (URL: [Link])
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Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (URL: [Link])
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Representative Synthetic Methods for Benzo[b]thiophene Derivatives. - ResearchGate. (URL: [Link])
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Benzo[b]thiophene - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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benzo[b]thiophene, 2-butyl- (CAS 17890-53-8) – Thermophysical Properties - Chemcasts. (URL: [Link])
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (URL: [Link])
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